molecular formula C19H15ClN6OS B2386186 N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868969-76-0

N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2386186
CAS No.: 868969-76-0
M. Wt: 410.88
InChI Key: KZWHZPWXEXTDAD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a triazolopyridazine derivative featuring a chloro-methyl-substituted phenyl group and a pyridin-4-yl moiety. Its structure combines a sulfur-linked acetamide bridge, which enhances conformational flexibility, with aromatic systems that may contribute to binding affinity and selectivity.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c1-12-2-3-14(10-15(12)20)22-17(27)11-28-18-5-4-16-23-24-19(26(16)25-18)13-6-8-21-9-7-13/h2-10H,11H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWHZPWXEXTDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

$$
\text{3-Chloro-4-methylaniline} + \text{Chloroacetyl Chloride} \xrightarrow{\text{Base}} \text{N-(3-Chloro-4-methylphenyl)-2-chloroacetamide}
$$

Procedure

A mixture of 3-chloro-4-methylaniline (10 mmol) and chloroacetyl chloride (12 mmol) in dichloromethane (20 mL) was stirred at 0°C. Triethylamine (15 mmol) was added dropwise to neutralize HCl. After 2 hours, the reaction mixture was washed with water, dried over Na₂SO₄, and concentrated. The crude product was recrystallized from ethanol to yield N-(3-chloro-4-methylphenyl)-2-chloroacetamide as a white solid (82% yield).

Characterization

  • Melting Point : 112–115°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.54 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (d, J = 2.4 Hz, 1H, Ar-H), 7.11 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.23 (s, 2H, CH₂Cl), 2.35 (s, 3H, CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).

Synthesis of 3-(Pyridin-4-yl)-triazolo[4,3-b]pyridazine-6-thiol

Cyclization to Form Triazolopyridazine Core

A solution of 6-hydrazinylpyridazine (10 mmol) and pyridine-4-carbonyl chloride (12 mmol) in POCl₃ (15 mL) was subjected to ultrasound irradiation at 100°C for 4 hours. The mixture was poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate. The intermediate 6-chloro-3-(pyridin-4-yl)-triazolo[4,3-b]pyridazine was isolated (68% yield).

Thiolation Reaction

The chloro derivative (5 mmol) was refluxed with thiourea (15 mmol) in ethanol (20 mL) for 6 hours. After cooling, the mixture was treated with NaOH (10%) to hydrolyze the isothiouronium salt, yielding 3-(pyridin-4-yl)-triazolo[4,3-b]pyridazine-6-thiol as a yellow solid (74% yield).

Characterization

  • Melting Point : 189–192°C
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.24 (s, 1H, triazole-H), 8.72 (d, J = 5.6 Hz, 2H, pyridine-H), 8.15 (d, J = 5.6 Hz, 2H, pyridine-H), 7.89 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.62 (d, J = 9.2 Hz, 1H, pyridazine-H).
  • HRMS (ESI) : m/z calcd for C₁₁H₈N₅S [M+H]⁺: 242.0456; found: 242.0459.

Coupling via Nucleophilic Substitution

Reaction Scheme

$$
\text{N-(3-Chloro-4-methylphenyl)-2-chloroacetamide} + \text{3-(Pyridin-4-yl)-triazolo[4,3-b]pyridazine-6-thiol} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Procedure

A mixture of N-(3-chloro-4-methylphenyl)-2-chloroacetamide (5 mmol), 3-(pyridin-4-yl)-triazolo[4,3-b]pyridazine-6-thiol (5 mmol), and K₂CO₃ (10 mmol) in dry DMF (15 mL) was stirred at 60°C for 8 hours. The reaction was quenched with water, and the precipitate was filtered and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to afford the target compound as a white powder (65% yield).

Analytical Data for Final Compound

Spectroscopic Characterization

  • Melting Point : 205–208°C
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 9.31 (s, 1H, triazole-H), 8.75 (d, J = 5.6 Hz, 2H, pyridine-H), 8.18 (d, J = 5.6 Hz, 2H, pyridine-H), 7.91 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.65 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.57 (d, J = 8.4 Hz, 1H, Ar-H), 7.34 (d, J = 2.4 Hz, 1H, Ar-H), 7.13 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.28 (s, 2H, SCH₂CO), 2.37 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.4 (C=O), 158.2 (triazole-C), 150.1, 149.8 (pyridine-C), 145.3 (pyridazine-C), 134.6–121.2 (aromatic carbons), 40.8 (SCH₂CO), 20.5 (CH₃).
  • IR (KBr) : 3275 cm⁻¹ (N-H), 1672 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : 98.4% purity (C18 column, acetonitrile/water 60:40, 1.0 mL/min).

Reaction Optimization and Challenges

Key Parameters

Parameter Optimal Condition Impact on Yield
Solvent DMF Maximizes solubility of intermediates
Temperature 60°C Balances reaction rate and decomposition
Base K₂CO₃ Efficient deprotonation of thiol
Reaction Time 8 hours Completes substitution without side products

Observed Challenges

  • Oxidation of Thiol : Required inert atmosphere (N₂) to prevent disulfide formation.
  • Regioselectivity in Cyclization : Ultrasound irradiation improved reaction homogeneity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Research: The compound can be used as a probe to study various biological pathways and mechanisms.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Electronic and Steric Effects

Core Heterocycle Modifications

  • Triazolopyridazine vs. Non-Fused Triazole (618415-13-7): The fused triazolopyridazine in the target compound offers a planar structure conducive to π-π stacking, whereas the non-fused triazole in 618415-13-7 may adopt different conformations, affecting target selectivity .

Pyridine Isomerism

  • Pyridin-4-yl (Target) vs. Pyridin-2-yl/3-yl (618415-13-7, 573695-56-4) : The position of the pyridine nitrogen influences hydrogen bonding and charge distribution. Pyridin-4-yl’s para-nitrogen may enhance interactions with acidic residues in binding pockets compared to ortho/meta isomers .

Lipophilicity and Solubility

  • Trifluoromethyl (573695-56-4) : The CF₃ group in 573695-56-4 increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Methyl vs. Ethoxy (Target vs. 891117-12-7) : The methyl group in the target compound contributes to moderate lipophilicity, while the ethoxy in 891117-12-7 could enhance solubility via polar interactions .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its cytotoxic effects, kinase inhibition, and overall pharmacological properties.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : A triazolo-pyridazine derivative with a sulfanyl acetamide group.
  • Functional Groups : Contains a chloro and methyl group on the phenyl ring and a pyridine moiety.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in cancer cell lines. Here are key findings from various studies:

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of various derivatives related to this compound against several cancer cell lines. For instance:

  • IC50 Values : The compound showed notable cytotoxicity with IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
    • Example: A related compound exhibited IC50 values of 1.06 ± 0.16 μM for A549 cells, 1.23 ± 0.18 μM for MCF-7 cells, and 2.73 ± 0.33 μM for HeLa cells .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on c-Met kinase, an important target in cancer therapy:

  • Inhibition Potency : A derivative showed an IC50 of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 μM), indicating strong inhibitory potential .

The mechanism by which this compound exerts its biological effects involves:

  • Induction of Apoptosis : Studies have shown that the compound can induce late apoptosis in cancer cells and affect cell cycle distribution, particularly causing G0/G1 phase arrest .
  • Enzymatic Activity : The compound's interaction with c-Met kinase suggests it may interfere with signaling pathways critical for tumor growth and survival.

Case Studies

Several studies have highlighted the importance of triazolo-pyridazine derivatives in drug discovery:

  • Study on Triazolo-Pyridazine Derivatives : Researchers synthesized a series of these derivatives and evaluated their cytotoxicity and kinase inhibition. Compounds similar to this compound showed promising results against various cancer cell lines .
  • Evaluation of Structure Activity Relationship (SAR) : The structure of the compounds was systematically varied to assess how changes influenced biological activity. This approach has been crucial in optimizing lead compounds for better efficacy .

Summary of Findings

Biological ActivityObserved EffectsReference
CytotoxicityIC50 values ranging from 1.06 to 2.73 μM across multiple cell lines
Kinase InhibitionIC50 = 0.090 μM against c-Met kinase
Apoptosis InductionInduces late apoptosis and G0/G1 phase arrest

Q & A

Basic: What are the optimal synthetic routes for N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of pyridazinyl and triazolo intermediates, followed by coupling with sulfanyl acetamide groups. Key steps include:

  • Intermediate Preparation : Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with substituted pyridines (e.g., 4-pyridinyl groups) under controlled temperatures (80–120°C) and inert atmospheres .
  • Sulfanyl Acetamide Coupling : Thioether bond formation using reagents like thiourea or mercaptoacetic acid, catalyzed by bases (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) .
  • Final Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: Which spectroscopic and computational techniques are recommended for structural elucidation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and connectivity of the triazolopyridazine core .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular formula (e.g., C₂₀H₁₇ClN₆OS) .
  • X-ray Crystallography : Single-crystal analysis to resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the acetamide moiety) .
  • Computational Modeling : DFT (B3LYP/6-31G*) for optimizing geometry and predicting electronic properties (e.g., HOMO-LUMO gaps) .

Advanced: How to design experiments to evaluate its pharmacokinetic properties and metabolic stability?

Methodological Answer:

  • In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) at 37°C, monitor degradation via HPLC-MS at 0, 15, 30, and 60 min. Calculate half-life (t₁/₂) using first-order kinetics .
  • Plasma Protein Binding : Equilibrium dialysis (phosphate buffer, pH 7.4) to measure unbound fraction .
  • CYP450 Inhibition Assays : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., variable IC₅₀ values)?

Methodological Answer:

  • Standardized Assay Conditions : Use identical cell lines (e.g., HepG2 for anticancer studies), passage numbers, and serum-free media to minimize variability .
  • Dose-Response Validation : Repeat dose-escalation studies (0.1–100 µM) with triplicate technical replicates and positive controls (e.g., doxorubicin) .
  • Off-Target Profiling : Kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

Advanced: How to assess target engagement and interaction mechanisms with biological receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant protein targets (e.g., EGFR kinase) on CM5 chips; measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in active sites (e.g., ATP-binding pocket of kinases) .
  • Cellular Thermal Shift Assay (CETSA) : Heat-shock treated lysates (37–65°C) followed by Western blotting to confirm target stabilization .

Basic: What are the key stability considerations for this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24h; quantify degradation via HPLC (C18 column, 254 nm). Note: Sulfanyl groups may oxidize at pH > 8 .
  • Thermal Stability : Store solid samples at -20°C (desiccated) to prevent hygroscopic degradation. Solutions in DMSO are stable for ≤1 month at 4°C .

Advanced: How to rationally modify the structure to enhance bioactivity or reduce toxicity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Pyridinyl Substitution : Replace 4-pyridinyl with 3-pyridinyl or fluorophenyl to modulate lipophilicity (clogP) and solubility .
    • Acetamide Linker : Introduce methyl or ethyl groups to the acetamide nitrogen to sterically hinder metabolic N-dealkylation .
  • Prodrug Design : Esterify the sulfanyl group with PEGylated moieties to improve oral bioavailability .

Advanced: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-PDA/MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate and identify impurities (>0.1% threshold) .
  • Residual Solvent Analysis : GC-MS headspace sampling for DMF or DMSO (ICH Q3C limits) .

Advanced: How to evaluate photostability for compounds with aryl/heteroaryl chromophores?

Methodological Answer:

  • ICH Q1B Guidelines : Expose solid and solution samples to UV (320–400 nm) and visible light (1.2 million lux-hours). Monitor degradation via HPLC and UV-Vis spectroscopy .

Advanced: What computational tools predict metabolic pathways and reactive metabolites?

Methodological Answer:

  • ADMET Predictor™ : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
  • MetaSite : Identify potential bioactivation sites (e.g., sulfanyl oxidation to sulfoxide) using 3D structure alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.